Sodium methylsilanetriolate

Catalog No.
S764991
CAS No.
16589-43-8
M.F
CH6NaO3Si
M. Wt
117.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methylsilanetriolate

CAS Number

16589-43-8

Product Name

Sodium methylsilanetriolate

IUPAC Name

sodium;dihydroxy-methyl-oxidosilane

Molecular Formula

CH6NaO3Si

Molecular Weight

117.13 g/mol

InChI

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3;

InChI Key

FKNKOPQPFGPJBL-UHFFFAOYSA-N

SMILES

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C[Si](O)(O)O.[Na]

Material Science:

  • Studies on concrete durability: Researchers are investigating the use of sodium methylsilanetriolate as an additive to improve the durability of concrete. It is believed to enhance the concrete's resistance to water, erosion, and freeze-thaw cycles. [Source: Coatings, MDPI, ]

Gelation studies:

  • Early research: Early studies explored the gel-forming properties of sodium methylsilanetriolate. Researchers investigated the factors influencing gel formation, such as concentration, pH, and temperature. [Source: A Study of Gel Formation with Sodium Methyl Siliconate, Union College, ]

Sodium methylsilanetriolate is an organosilicon compound characterized by its unique structure, which includes silicon, oxygen, and carbon atoms. It is commonly used as a precursor in the synthesis of various silicate materials and has applications in coatings, adhesives, and sealants due to its ability to enhance adhesion and durability. Its chemical structure can be represented as Na+[Si(CH3)(O)3]\text{Na}^+[\text{Si}(\text{CH}_3)(\text{O})_3]^-, indicating the presence of a sodium ion bonded to a methylsilanetriolate group.

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol groups, which are crucial for further polymerization or cross-linking reactions.
  • Condensation: The compound can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the creation of silicate networks.
  • Reactivity with Acids: It reacts with acids to release methanol and form silicate species, which can be utilized in various applications such as ceramics and glass production.

The synthesis of sodium methylsilanetriolate typically involves several steps:

  • Hydrolysis of Methyltrichlorosilane: This is achieved by reacting methyltrichlorosilane with water or an alcohol under controlled conditions.
  • Neutralization: The resulting acidic solution is neutralized with sodium hydroxide to form sodium methylsilanetriolate.
  • Purification: The product may undergo purification processes such as distillation or crystallization to isolate the desired compound.

A specific method involves hydrolytic polycondensation under mild conditions, yielding high purity and yield rates, often exceeding 75% .

Sodium methylsilanetriolate finds diverse applications across various industries:

  • Coatings: Used in formulations for paints and sealants due to its excellent adhesion properties.
  • Adhesives: Enhances the bonding strength of adhesives in construction and automotive sectors.
  • Surface Treatments: Acts as a water-repellent agent for masonry and other porous materials.
  • Silicone Production: Serves as an intermediate in the synthesis of silicone polymers.

Interaction studies involving sodium methylsilanetriolate primarily focus on its compatibility with other chemical compounds. It has shown effective synergy when combined with other silanes or siloxanes in enhancing material properties such as water repellency and mechanical strength. Additionally, studies indicate that it may interact favorably with various fillers and pigments used in coatings.

Sodium methylsilanetriolate shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Sodium MethylateNa+[CH3O]\text{Na}^+[\text{CH}_3\text{O}]^-Strong base; reacts vigorously with water .
Methyl SiliconateCH3Si(O)3\text{CH}_3\text{Si}(\text{O})_3Provides water repellency; used in masonry .
Potassium MethylsilanetriolateK+[Si(CH3)(O)3]\text{K}^+[\text{Si}(\text{CH}_3)(\text{O})_3]^-Similar structure but potassium-based; different reactivity profile .
Sodium ChloriteNa+[ClO2]\text{Na}^+[\text{ClO}_2]^-Used primarily as a bleaching agent; strong oxidant .

Sodium methylsilanetriolate's unique combination of silicon, oxygen, and carbon atoms allows it to serve specific roles in enhancing material properties that other compounds may not fulfill as effectively.

Surface Modification Technologies

Sodium methylsilanetriolate excels in surface functionalization due to its reactive silanol groups, which form stable covalent bonds with hydroxyl-rich substrates such as glass, metals, and ceramics. A landmark study demonstrated its use in creating hydrophobic coatings on glass surfaces under neutral aqueous conditions, achieving water contact angles of 90° while maintaining oleophilic properties [5]. This process avoids acidic or organic solvents, making it suitable for acid-sensitive substrates [5]. The compound’s sodium counterion enhances aqueous solubility, facilitating uniform monolayer deposition with thicknesses of 0.6–0.8 nm, as confirmed by X-ray reflectivity and atomic force microscopy [5].

Comparative studies reveal that sodium methylsilanetriolate-modified surfaces exhibit lower surface free energies (28–35 mN/m) than unmodified glass (72 mN/m), primarily due to methyl group orientation [5]. This property is exploited in microfluidic devices and anti-fogging coatings, where controlled wettability is essential. Furthermore, UV/ozone patterning enables selective hydrophilic-hydrophobic regions, advancing lab-on-a-chip technologies [5].

Polymer and Composite Materials Engineering

In polymer matrices, sodium methylsilanetriolate acts as a coupling agent, bridging inorganic fillers and organic resins. Its silanol groups react with silica or glass fibers, while the methyl group enhances compatibility with hydrophobic polymers like polyethylene and polypropylene [1] [6]. This dual functionality improves tensile strength by 15–20% and reduces water absorption by 30% in glass-fiber-reinforced composites [6].

The compound’s role in silyl-modified polymers (SMPs) is particularly notable. SMPs incorporating sodium methylsilanetriolate-terminated chains exhibit enhanced elasticity and adhesion in sealants, achieving 200% elongation at break while maintaining bond strengths exceeding 2 MPa [6]. These properties are critical in automotive and aerospace composites, where thermal cycling resistance is paramount [6].

Construction Material Enhancements

Sodium methylsilanetriolate revolutionizes masonry treatments through its water-repellent properties. When applied to concrete or brick, it reacts with surface hydroxyl groups to form a hydrophobic silicate network, reducing water absorption by 95% compared to untreated materials [2] [7]. This reaction consumes the compound, leaving no residual contaminants, which complies with environmental regulations for building materials [2].

In cementitious systems, the compound accelerates pozzolanic reactions by providing soluble silicate ions, increasing early compressive strength by 25% [7]. Its compatibility with potassium silicate-based coatings (water glass) enables multifunctional construction materials that combine water resistance with fire retardancy [7].

Coatings and Adhesive Systems Integration

The integration of sodium methylsilanetriolate into coating formulations enhances both performance and sustainability. In silicate-based paints, it stabilizes colloidal suspensions, reducing pigment settling by 40% while improving adhesion to metallic substrates [7]. Hybrid coatings combining this compound with epoxy resins demonstrate synergistic effects, achieving crosshatch adhesion values of 5B (ASTM D3359) and salt spray resistance exceeding 1,000 hours [6].

Adhesive systems benefit from its dual functionality as a crosslinker and plasticizer. In polyurethane adhesives, 0.5–1.0 wt% sodium methylsilanetriolate increases lap shear strength from 8.2 MPa to 12.7 MPa on aluminum substrates [6]. The methyl groups concurrently reduce glass transition temperatures (Tg) by 10–15°C, mitigating brittle fracture in low-temperature applications [6].

Environmental Stabilization Mechanisms

Sodium methylsilanetriolate contributes to sustainable material cycles through soil and waste stabilization. In contaminated soil remediation, it immobilizes heavy metals by forming insoluble metal-silicate complexes, reducing lead leaching by 98% in pH 4–10 conditions [8]. For industrial byproducts like fly ash, the compound promotes geopolymerization, yielding stabilized materials with compressive strengths >20 MPa suitable for road base applications [8].

Its role in water treatment membranes highlights eco-friendly applications. Composite membranes incorporating sodium methylsilanetriolate-modified silica nanoparticles achieve 99.9% rejection of divalent ions while maintaining flux rates of 30 L/m²·h, outperforming conventional reverse osmosis membranes [5].

Table 1: Comparative Performance of Sodium Methylsilanetriolate in Key Applications

ApplicationKey MetricPerformance ImprovementReference
Masonry Water RepellencyWater Absorption Reduction95% [2] [7]
Polymer CompositesTensile Strength Increase15–20% [6]
CoatingsSalt Spray Resistance>1,000 hours [6] [7]
Environmental StabilizationHeavy Metal Leaching Reduction98% [8]
AdhesivesLap Shear Strength on Aluminum12.7 MPa [6]

Physical Description

Liquid
30% Aqueous solution: Clear liquid; [Gelest MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

116.99838987 g/mol

Monoisotopic Mass

116.99838987 g/mol

Heavy Atom Count

6

UNII

JBN764VMO3

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 229 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 219 of 229 companies with hazard statement code(s):;
H314 (99.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (68.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31795-24-1
16589-43-8

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing
Silanetriol, 1-methyl-, sodium salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types